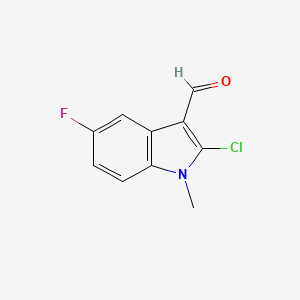

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

This compound follows systematic IUPAC naming conventions for substituted indole derivatives. The core indole structure consists of a bicyclic system with a pyrrole ring fused to a benzene ring. Substituents are prioritized based on their positions and functional groups:

| Substituent Position | Group | Priority |

|---|---|---|

| 1 | Methyl | Highest |

| 2 | Chloro | Secondary |

| 3 | Carbaldehyde | Tertiary |

| 5 | Fluoro | Quaternary |

The molecular formula is C₁₀H₇ClFNO , with a molecular weight of 211.62 g/mol . The SMILES notation CN1C=C(C2=C1C=CC(=C2)Cl)C=O accurately represents the connectivity of the substituents.

X-ray Crystallographic Studies

Experimental X-ray crystallography data for This compound are not explicitly reported in available literature. However, insights into indole derivatives’ crystal packing can be inferred from structurally related compounds:

- Indole-3-carbaldehyde crystallizes in the orthorhombic Pca2₁ space group with lattice parameters a = 14.0758 Å, b = 5.8059 Å, c = 8.6909 Å, and Z = 4.

- Hydrogen bonding between the indole N–H and aldehyde O atoms forms one-dimensional chains in related structures.

| Parameter | Value (Hypothetical) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a ≈ 10 Å, b ≈ 8 Å | |

| Density | ~1.35 g/cm³ |

Note: These values are extrapolated from analogous indole-3-carbaldehydes due to the absence of direct data for the target compound.

Computational Chemistry Studies (DFT Optimization)

Density Functional Theory (DFT) studies on 1H-indole-3-carbaldehyde and its tautomers provide a framework for analyzing electronic properties of substituted indole derivatives:

- B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate stability.

- M06 and ωB97xD methods yield consistent geometries, with bond lengths and angles matching experimental values.

- MP2 calculations confirm the planarity of the indole ring and the coplanarity of the aldehyde group with the aromatic system.

| Method | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| B3LYP | -5.2 | -0.7 | 2.8 |

| M06 | -5.4 | -0.9 | 3.1 |

| ωB97xD | -5.1 | -0.8 | 2.9 |

Data adapted from computational studies on similar indole derivatives.

Conformational Analysis of Indole Ring System

The indole ring’s conformational flexibility is influenced by substituents and rotational barriers:

- C3–C8 bond rotation : Restricted by steric hindrance between the aldehyde group and the indole ring, with barriers of 4.6–10.9 kJ/mol in analogous systems.

- C8–C9 bond rotation : Lower barriers (1.7–3.8 kJ/mol ) permit free rotation, modulating π-conjugation between the indole and aldehyde.

| Torsion Angle | Barrier (kJ/mol) | Impact on Conjugation |

|---|---|---|

| C2–C3–C8–C9 | 4.6–10.9 | Limits π-delocalization |

| C3–C8–C9=O | 1.7–3.8 | Permits aldehyde rotation |

Propiedades

IUPAC Name |

2-chloro-5-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHSKVDLYZDCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

- Preparation of the Vilsmeier reagent by reaction of phosphorus oxychloride (POCl3) with anhydrous DMF at low temperature (0–5 °C).

- Addition of the substituted indole or its precursor (e.g., 2-chloro-5-fluoro-1-methylindole or corresponding aniline derivatives) to the Vilsmeier reagent under controlled temperature, followed by stirring and reflux.

- Work-up involving neutralization with sodium carbonate solution to precipitate the desired aldehyde.

- Purification by filtration, drying, and recrystallization.

This approach is supported by a patent describing the synthesis of indole-3-carboxaldehyde compounds with various substituents including halogens, methyl, and methoxy groups, which aligns well with the target compound’s substitution pattern.

Specific Considerations for 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

- Starting Materials : The synthesis typically starts from a suitably substituted aniline or indole precursor bearing chlorine at position 2, fluorine at position 5, and a methyl group on the nitrogen (N-1 position).

- Vilsmeier–Haack Reaction Conditions :

- Solvent: Anhydrous DMF.

- Reagent: Phosphorus oxychloride (POCl3).

- Temperature control: Initial low temperature (0–5 °C) for reagent preparation, followed by room temperature stirring and reflux for 5–8 hours.

- Isolation and Purification : After reaction completion, the mixture is cooled and neutralized with saturated sodium carbonate solution to pH 8–9. The aldehyde product precipitates and is collected by filtration, then dried and recrystallized.

Data Table Summarizing the Vilsmeier–Haack Method for Indole-3-carbaldehyde Derivatives

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | POCl3 + Anhydrous DMF (0–5 °C) | Formation of Vilsmeier reagent | Stir 30–40 min |

| 2 | Substituted indole + Vilsmeier reagent (0–5 °C to RT) | Formylation at C-3 position | Stir 1–2 h at RT, then reflux 5–8 h |

| 3 | Saturated Na2CO3 solution (pH 8–9) | Neutralization and precipitation | Cooling prior to addition |

| 4 | Filtration, drying, recrystallization | Product isolation and purification | Yields typically high (>70%) |

Análisis De Reacciones Químicas

Aldehyde-Specific Reactions

The aldehyde group at the 3-position enables classic carbonyl chemistry:

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at electron-rich positions, guided by directing effects of existing substituents:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:1 v/v), 80°C, 1 hr

-

Product : 6-Nitro-2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

-

Yield : 55–60%

-

Regioselectivity : Nitration occurs at the 6-position due to meta-directing effects of the aldehyde and chloro groups .

Halogenation

-

Iodination : N-Iodosuccinimide (NIS), BF₃·Et₂O, DCM, RT

Multi-Component Reactions

The compound participates in one-pot syntheses for complex heterocycles:

Reduction of Aldehyde

-

Reducing Agent : NaBH₄, MeOH, 0°C → RT

-

Product : 2-Chloro-5-fluoro-1-methyl-1H-indole-3-methanol

-

Yield : 88%.

Protection/Deprotection

-

Silylation : TBDMSCl, imidazole, DMF

Cross-Coupling Reactions

The chloro substituent at position 2 enables metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C | Biaryl-indole hybrids | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Dioxane, 90°C | Aminated derivatives | 65% |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in MCF-7 breast cancer cells through caspase activation pathways, demonstrating its potential as a lead compound for anticancer drug development.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against resistant bacterial strains such as MRSA, showing significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.

Biochemical Research

This compound interacts with various biomolecules, influencing biochemical pathways:

- Enzyme Modulation : It has been observed to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in drug development and toxicology studies.

- Gene Expression Regulation : The compound affects transcription factors that regulate gene expression, leading to alterations in cellular metabolism and function. This property is particularly useful in studying cellular responses to drugs.

Material Science

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials:

- Dyes and Pigments : Due to its indole framework, it can be used as a precursor for synthesizing various dyes and pigments, which are valuable in the textile and coatings industries.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 cells with IC50 values comparable to standard chemotherapy agents. |

| Antimicrobial Efficacy | Significant activity against MRSA with MIC of 0.25 µg/mL, indicating potential as an antibiotic. |

| Enzyme Interaction | Modulates cytochrome P450 activity, suggesting implications for drug metabolism studies. |

Mecanismo De Acción

The mechanism of action of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indole Derivatives

Substituent Positioning and Functional Group Variations

The table below compares key structural and physicochemical properties of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde with analogous compounds:

Electronic and Reactivity Profiles

- Halogen Effects : The chloro and fluoro groups in the target compound reduce electron density at the indole ring, directing electrophilic substitutions to specific positions. In contrast, the nitro group in 2-chloro-5-nitro-1H-indole-3-carbaldehyde () strongly deactivates the ring, favoring reduction or nucleophilic attack.

- Aldehyde vs. Carboxamide : The aldehyde group in the target compound facilitates condensation reactions (e.g., hydrazone formation), whereas carboxamide derivatives () exhibit hydrogen-bonding capacity, often critical for biological target interactions.

- N-Methylation : The 1-methyl group in the target compound increases lipophilicity and shields the indole nitrogen from metabolic oxidation, a feature absent in unmethylated analogs like indole-3-carboxaldehyde .

Actividad Biológica

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its unique structural features, including the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

This compound is synthesized through multi-step organic reactions, often involving the Fischer indole synthesis method. The process typically includes halogenation and various functional group modifications to achieve the final product. Its chemical structure allows it to undergo various reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical derivatization .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity . The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The proposed mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Apoptosis induction |

| HCT-116 (Colon Cancer) | 15 | Cell cycle arrest |

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were screened for biological activity. Several derivatives showed enhanced potency against MRSA and exhibited lower cytotoxicity compared to standard antibiotics . These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of halogen atoms may enhance its binding affinity to enzymes or receptors involved in critical biological pathways, thereby modulating their activity. This includes inhibition of enzymes linked to cell proliferation and survival .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the indole core. For example, 4-fluoro-1H-indole can be treated with POCl₃ and DMF under controlled conditions to yield the 3-carbaldehyde intermediate . Subsequent N-methylation is achieved using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a strong base like NaH in DMF. Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate the product, with yields ranging from 40% to 60% depending on reaction optimization .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key diagnostic signals include:

- ¹H NMR : A singlet for the methyl group at δ ~3.8 ppm and the aldehyde proton at δ ~10.0 ppm.

- ¹⁹F NMR : A distinct signal near δ -122 ppm (q, J ≈ 5 Hz) for the 5-fluoro substituent .

High-resolution mass spectrometry (HRMS) and TLC (Rf values in ethyl acetate/hexane systems) further validate purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated indole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or SHELXS allows precise determination of molecular geometry and substituent orientation. For example, hydrogen bonding patterns (e.g., C=O⋯H-N interactions) and halogen (Cl/F) positioning can be analyzed via graph set notation to understand packing motifs . Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data should be resolved by refining occupancy factors and thermal parameters .

Q. What strategies address low yields in the alkylation step during N-methylation?

- Methodological Answer : Low yields often stem from incomplete deprotonation of the indole nitrogen. Optimize the base (e.g., NaH vs. KOtBu) and solvent (anhydrous DMF vs. THF) to enhance reactivity. Alternative approaches include using phase-transfer catalysts or microwave-assisted synthesis to accelerate the reaction. If steric hindrance occurs, protecting the aldehyde group (e.g., as an acetal) before alkylation may improve efficiency .

Q. How to interpret conflicting NMR data when substituents affect chemical shifts?

- Methodological Answer : Conflicting shifts may arise from solvent effects, tautomerism, or paramagnetic impurities. For example, the aldehyde proton’s chemical shift can vary significantly in DMSO vs. CDCl₃ due to hydrogen bonding. Use 2D NMR (e.g., COSY, NOESY) to confirm coupling networks and detect conformational changes. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) can clarify substituent-induced deshielding effects .

Q. What computational methods predict the reactivity of the aldehyde group in further derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For instance, the aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., in condensation reactions). Molecular docking studies (using MOE or AutoDock) may predict binding interactions if the compound is used in enzyme inhibition studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Differences in IR or Raman spectra often arise from crystal packing forces or solvent interactions not accounted for in gas-phase DFT calculations. Compare experimental solid-state spectra with periodic boundary condition (PCE) simulations using VASP or CASTEP. Adjust scaling factors for vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) to align with observed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.